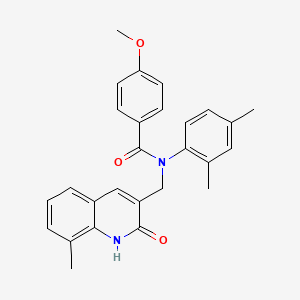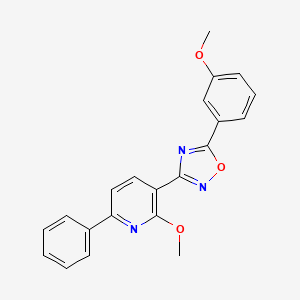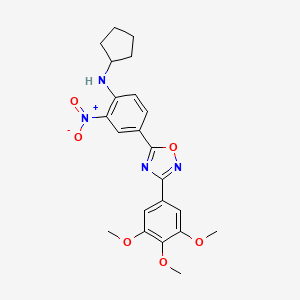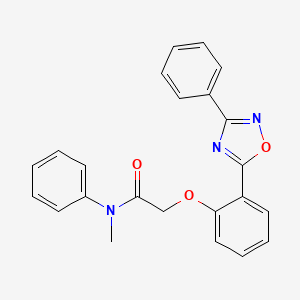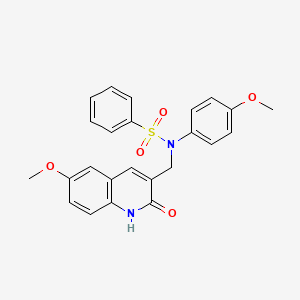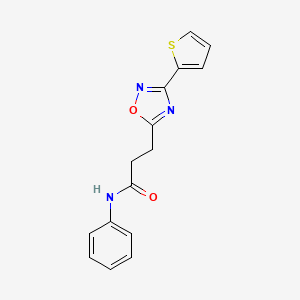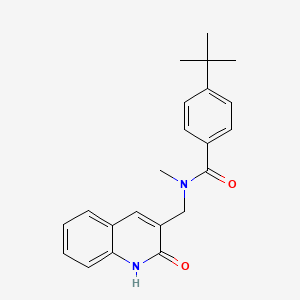
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotective effects, and modulation of the immune response. This compound has also been shown to have antioxidant properties, potentially making it a candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea is its versatility in scientific research applications, as it has been shown to have potential in a variety of research areas. However, one limitation is its potential toxicity, as high doses of this compound have been shown to be toxic to cells.
Orientations Futures
There are several future directions for research on 1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea. One potential direction is further investigation into its mechanism of action, in order to better understand its effects on cell growth and survival. Another potential direction is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to determine the optimal dosages and administration methods for this compound in order to maximize its potential therapeutic benefits.
Méthodes De Synthèse
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-(benzylthio)ethylamine with 4-(2-oxopyrrolidin-1-yl)phenyl isothiocyanate. Other methods include the reaction of 2-(benzylthio)ethylamine with 4-chlorophenyl isothiocyanate, followed by the reaction with 2-oxopyrrolidine.
Applications De Recherche Scientifique
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response, potentially making it a candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-(2-benzylsulfanylethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c24-19-7-4-13-23(19)18-10-8-17(9-11-18)22-20(25)21-12-14-26-15-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-15H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPHSJPYLPRCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=S)NCCSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

